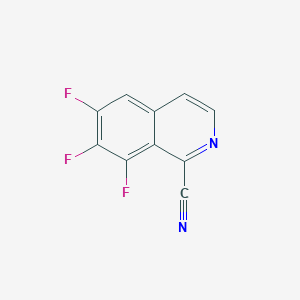
6,7,8-Trifluoroisoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8-Trifluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C10H3F3N2 It is a derivative of isoquinoline, characterized by the presence of three fluorine atoms at positions 6, 7, and 8, and a nitrile group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoroisoquinoline-1-carbonitrile typically involves the introduction of fluorine atoms into the isoquinoline ring system. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The nitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
6,7,8-Trifluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
6,7,8-Trifluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,7,8-Trifluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The nitrile group may also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 5,6,7-Trifluoroisoquinoline-1-carbonitrile
- 4,5,6-Trifluoroisoquinoline-1-carbonitrile
Uniqueness
6,7,8-Trifluoroisoquinoline-1-carbonitrile is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other trifluoroisoquinoline derivatives
特性
分子式 |
C10H3F3N2 |
|---|---|
分子量 |
208.14 g/mol |
IUPAC名 |
6,7,8-trifluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H3F3N2/c11-6-3-5-1-2-15-7(4-14)8(5)10(13)9(6)12/h1-3H |
InChIキー |
VLIIZFVGOYKLFI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C(C(=C(C=C21)F)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



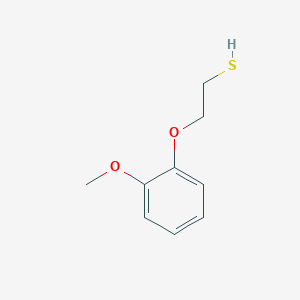
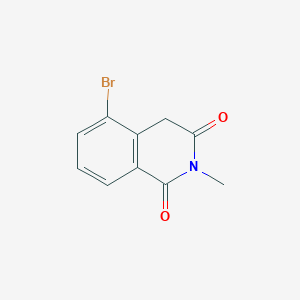
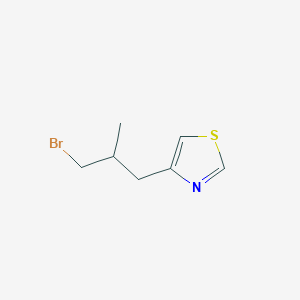
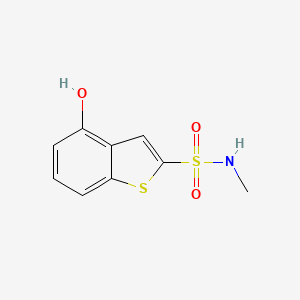
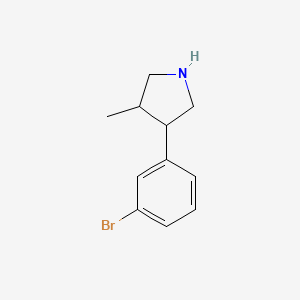
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)


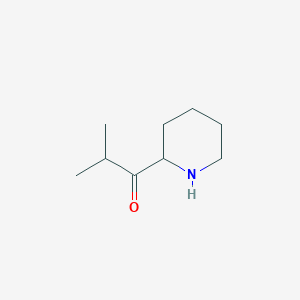
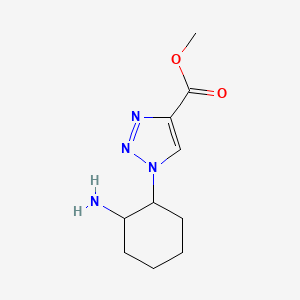
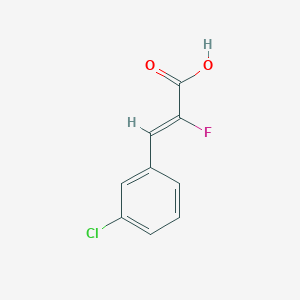
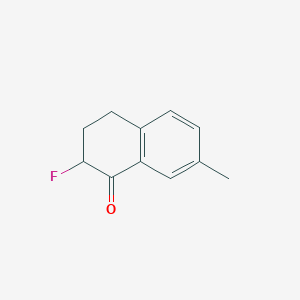
![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
